1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid
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Overview
Description
1,5-Diazabicyclo[322]nonane-6-carboxylic acid is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods may include batch or continuous flow processes, depending on the industrial requirements .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an antipruritic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may activate central type nicotinic acetylcholine receptors, leading to its antipruritic effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[3.2.2]nonane: A related compound with similar structural features but lacking the carboxylic acid group.
Bicyclo[3.3.1]nonane derivatives: Compounds with a different bicyclic structure but similar functional groups.
Uniqueness
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid is unique due to its specific combination of a bicyclic structure with nitrogen atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-6-9-2-1-3-10(7)5-4-9/h7H,1-6H2,(H,11,12) |
InChI Key |
CYTFKMLBBRZSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1)C(C2)C(=O)O |
Origin of Product |
United States |
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